5,11-Bis(pyridin-4-yl)-1,6,7,12-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3,5,9,11-tetraene-2,8-diol
Description
5,11-Bis(pyridin-4-yl)-1,6,7,12-tetraazatricyclo[7.3.0.0³,⁷]dodeca-3,5,9,11-tetraene-2,8-diol is a tricyclic heterocyclic compound characterized by a fused pyrazolo-pyrazine core. Its IUPAC name is 1,6,7,12-tetraazatricyclo[7.3.0.0³,⁷]dodeca-3,5,9,11-tetraene-2,8-diol, with molecular formula C₁₈H₁₄N₆O₂ and molecular weight 354.35 g/mol (calculated). The SMILES notation is OC1N2N=CC=C2C(O)N2N=CC=C12, and the InChIKey is LHXMXXFOAVFFIL-UHFFFAOYNA-N . The compound belongs to the categories of aliphatic/aromatic heterocycles and polycyclic systems, featuring two pyridin-4-yl substituents at positions 5 and 11, along with hydroxyl groups at positions 2 and 6.
Properties
IUPAC Name |
5,11-dipyridin-4-yl-1,6,7,12-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N6O2/c25-17-15-9-13(11-1-5-19-6-2-11)21-23(15)18(26)16-10-14(22-24(16)17)12-3-7-20-8-4-12/h1-10,17-18,25-26H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMRPANPBESHOGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NN3C(C4=CC(=NN4C(C3=C2)O)C5=CC=NC=C5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5,11-Bis(pyridin-4-yl)-1,6,7,12-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3,5,9,11-tetraene-2,8-diol is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article reviews the available literature on its biological activity, including its mechanisms of action and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a tetraazatricyclo structure that allows for multiple coordination sites with biological targets. Its molecular formula is C18H18N8O2, and it possesses several functional groups that contribute to its reactivity and interaction with biomolecules.
Antimicrobial Activity
Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial properties. For instance:
- Study Findings : A study demonstrated that related pyridine derivatives showed inhibitory effects against various bacterial strains including Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The compound's potential as an anticancer agent has been explored in several studies:
- Mechanism of Action : It is believed to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation .
- Case Studies : In vitro studies have shown that this compound can significantly reduce the viability of cancer cell lines such as HeLa and MCF-7 .
Anti-inflammatory Effects
The anti-inflammatory properties of similar compounds suggest that this compound may also be beneficial in treating inflammatory diseases:
- Research Evidence : Animal models have indicated a reduction in inflammatory markers when treated with related pyridine-based compounds .
Data Tables
| Biological Activity | Related Compounds | Observed Effects |
|---|---|---|
| Antimicrobial | Pyridine derivatives | Inhibition of bacterial growth |
| Anticancer | Tetraazatricycles | Induction of apoptosis in cancer cells |
| Anti-inflammatory | Pyridine analogs | Reduction of inflammatory markers |
Comparison with Similar Compounds
Key Observations:
Functional Group Influence : The target compound’s diol groups distinguish it from analogues like the trifluoromethyl-carboxylic acid derivative , which exhibits stronger acidity but lower hydrogen-bonding capacity.
Biological Activity : The pyridazine-triazole hybrid in entry 4 shows dual acetyl- and butyrylcholinesterase inhibition , whereas the target compound’s pyridinyl groups may favor interactions with kinase or receptor targets.
Reactivity and Stability
- Acid-Catalyzed Rearrangements: Tricyclo[7.3.0.0³,⁷] systems, including the target compound, are prone to acid-mediated rearrangements. For example, tricyclo[4.2.2.2²,⁵]dodeca-3,7,9,11-tetraene derivatives undergo fragmentation to form chlorinated norbornene derivatives in polar solvents . This suggests the target compound may require stabilization under acidic conditions.
- Thermal Stability : Pyran-based analogues (entries 2 and 3) are stable under reflux conditions (1,4-dioxane, 6 hours) , implying that the target compound’s fused pyrazine core may exhibit similar resilience.
Solubility and Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
